molecular formula C14H10N2O3 B2527146 methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 113247-36-2

methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2527146
CAS No.: 113247-36-2
M. Wt: 254.245
InChI Key: XYPDYIWLMBBKKB-UHFFFAOYSA-N
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Description

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting due to its unique structure, which includes a pyridoindole core, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve steps such as formylation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often involving continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for creating derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications are explored, particularly in drug development for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, its derivatives may inhibit enzymes or receptors, affecting cellular processes and providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-9H-pyrido[3,4-b]indole: Similar in structure but lacks the formyl and carboxylate groups.

    9H-Pyrido[3,4-b]indole: The parent compound without methyl and formyl substitutions.

Uniqueness

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate (MF-PIC) is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

MF-PIC belongs to the family of pyridoindole derivatives, characterized by a pyridine ring fused to an indole skeleton. Its molecular formula is C14H10N2O3C_{14}H_{10}N_{2}O_{3}, with a molecular weight of approximately 254.24 g/mol. The compound features a formyl group at the 1-position and a carboxylate ester at the 3-position, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H10N2O3C_{14}H_{10}N_{2}O_{3}
Molecular Weight254.24 g/mol
Structural FeaturesPyridine-Indole Fusion

Synthesis Methods

The synthesis of MF-PIC can be achieved through several routes, including:

  • Formylation : Involves the introduction of the formyl group into the pyridoindole framework.
  • Methylation : Methylation of 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylic acid to yield the methyl ester.
  • Oxidation : Utilizing reagents like manganese dioxide for oxidation reactions to generate derivatives.

These methods highlight the compound's accessibility for further research and application in various scientific fields .

Pharmacological Potential

Research indicates that MF-PIC exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:

  • Antitumor agents : Pyridoindole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial agents : The compound may possess properties that inhibit bacterial growth.
  • Antiprotozoal activities : Potential efficacy against protozoan infections has been suggested based on structural analogs.

Despite its promising structure, detailed studies on MF-PIC's specific biological mechanisms remain limited .

Case Studies and Research Findings

  • Anticancer Activity : A study involving derivatives of MF-PIC indicated that certain modifications could enhance cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through Morita–Baylis–Hillman reactions demonstrated notable fluorescence characteristics, suggesting potential applications in cancer imaging and therapy .
  • Interaction with Biological Macromolecules : Research has focused on MF-PIC's interactions with proteins and nucleic acids. Studies indicate that it may affect electron transfer processes within these biological systems, which is crucial for understanding its pharmacological effects .

The mechanism of action for MF-PIC is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer progression or microbial resistance .

Comparison with Similar Compounds

MF-PIC shares structural similarities with several other compounds in the pyridoindole family:

Compound NameStructure TypeUnique Features
9H-Pyrido[3,4-b]indoleIndole-Pyridine FusionFound in various natural products
1-Methyl-9H-pyrido[3,4-b]indoleMethylated Indole-PyridineExhibits psychoactive properties
β-Carboline DerivativesIndole-Based AlkaloidsKnown for diverse pharmacological activities

The uniqueness of MF-PIC lies in its specific functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds .

Properties

IUPAC Name

methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-19-14(18)11-6-9-8-4-2-3-5-10(8)16-13(9)12(7-17)15-11/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDYIWLMBBKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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